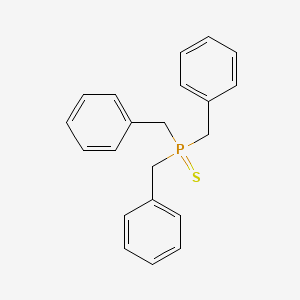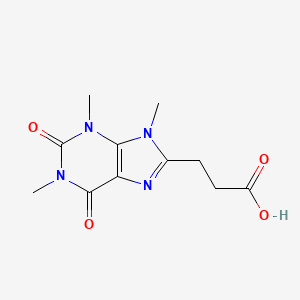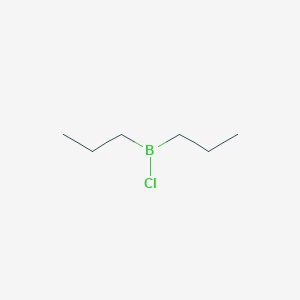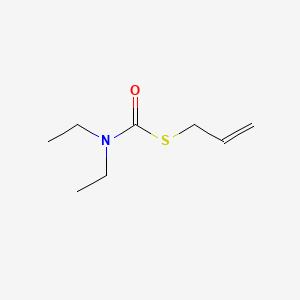
S-allyl diethylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-allyl diethylthiocarbamate: is an organic compound belonging to the class of dithiocarbamates. It is characterized by the presence of an allyl group attached to a diethylthiocarbamate moiety. The molecular formula of this compound is C8H15NS2, and it has a molecular weight of 189.34 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-allyl diethylthiocarbamate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of allyl chloride. The reaction typically occurs under basic conditions, using sodium hydroxide as a base. The general reaction scheme is as follows:
C2H5NH+CS2+NaOH→C2H5NCS2Na+H2O
C2H5NCS2Na+C3H5Cl→C8H15NS2+NaCl
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-allyl diethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-allyl diethylthiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential neuroprotective effects and its ability to modulate enzyme activity.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
Mecanismo De Acción
The mechanism of action of S-allyl diethylthiocarbamate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Neuroprotection: It acts as a partial antagonist of glutamate receptors, reducing excitotoxicity and providing neuroprotection.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparación Con Compuestos Similares
Sodium diethyldithiocarbamate: Similar in structure but lacks the allyl group.
Allyl dimethyldithiocarbamate: Contains a dimethyl group instead of a diethyl group.
Uniqueness: S-allyl diethylthiocarbamate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
18283-58-4 |
|---|---|
Fórmula molecular |
C8H15NOS |
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
S-prop-2-enyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H15NOS/c1-4-7-11-8(10)9(5-2)6-3/h4H,1,5-7H2,2-3H3 |
Clave InChI |
XIVRQWGPOVHYJI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


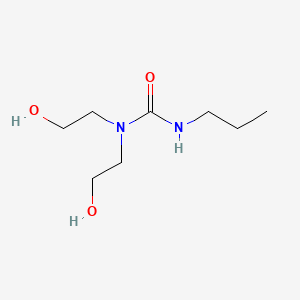
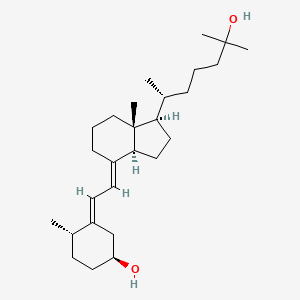

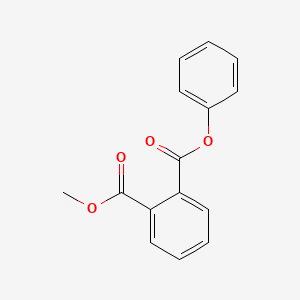
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
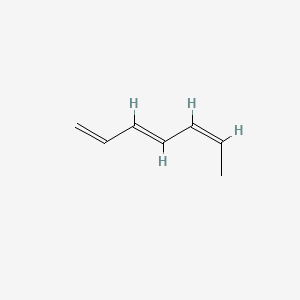
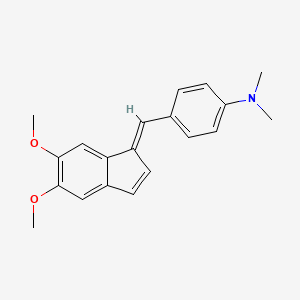
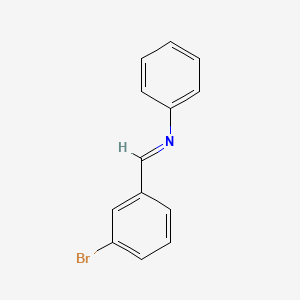
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)

